molecular formula C19H22N2O B6000818 N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide

N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide

Cat. No.: B6000818
M. Wt: 294.4 g/mol
InChI Key: IOCVNBCFMGZCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a powerful analgesic that has been used in research settings to study the mechanisms of opioid receptors and pain pathways.

Scientific Research Applications

N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide has been used in scientific research to study the mechanisms of opioid receptors and pain pathways. It has been shown to be a potent analgesic, with a potency similar to that of morphine. This compound has also been used to study the effects of opioids on the central nervous system, including the effects on neurotransmitter release and receptor activation.

Mechanism of Action

N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. This compound also activates the kappa-opioid receptor, which is responsible for the dysphoric effects of opioids. This activation can lead to feelings of anxiety and depression.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It acts as a potent analgesic, leading to a decrease in the transmission of pain signals. It also has sedative effects, leading to feelings of relaxation and drowsiness. This compound can also cause respiratory depression, which can be fatal in high doses.

Advantages and Limitations for Lab Experiments

N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide has a number of advantages for lab experiments. It is a potent analgesic, making it useful for studying the mechanisms of pain and the effects of opioids on the central nervous system. It is also relatively easy to synthesize, making it accessible to researchers. However, this compound has a number of limitations for lab experiments. It is highly addictive and can cause respiratory depression, which can be fatal in high doses. It is also illegal in many countries, making it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of research could focus on the development of safer and less addictive opioids. Another area of research could focus on the use of this compound in the treatment of chronic pain. Additionally, research could focus on the effects of this compound on the central nervous system and the mechanisms of opioid receptors. Overall, this compound has the potential to be a valuable tool for scientific research, but it is important to use it responsibly and with caution.
Conclusion
In conclusion, this compound is a synthetic opioid that has been used in scientific research to study the mechanisms of opioid receptors and pain pathways. It is a potent analgesic that has sedative effects and can cause respiratory depression. This compound has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. It is important to use this compound responsibly and with caution, given its potential for addiction and fatal respiratory depression.

Synthesis Methods

The synthesis of N,2-bis(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to produce 2,6-dimethylphenyl isocyanate. This is then reacted with pyrrolidine to produce this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.

Properties

IUPAC Name

N,2-bis(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-8-3-5-10-16(14)18-12-7-13-21(18)19(22)20-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCVNBCFMGZCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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